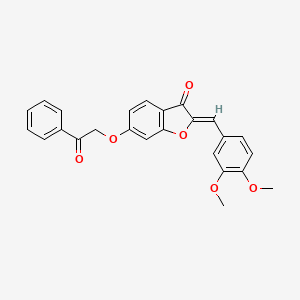![molecular formula C15H19N3OS B2497626 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 510735-82-7](/img/structure/B2497626.png)
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and application of compounds containing the 1,3,4-thiadiazole scaffold, such as 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those similar to the compound , typically involves a microwave-assisted, solvent-free method, proving to be efficient and yielding compounds with potential anticancer activities (Tiwari et al., 2017). Such methodologies highlight the advancements in the synthesis of thiadiazole benzamide derivatives, enabling the rapid production of these compounds for further evaluation.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex, with studies like those conducted by Mo et al. (2011), revealing insights into the asymmetrical unit structures and hydrogen bonding patterns, contributing to the understanding of their molecular configurations (Mo et al., 2011).
科学的研究の応用
Anticancer Activity
A study focused on the synthesis of novel Schiff bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising in vitro anticancer activity against a panel of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies were performed to predict the probable mechanism of action, and ADMET properties were evaluated to predict good oral drug-like behavior (Tiwari et al., 2017).
Photodynamic Therapy
Research on new zinc phthalocyanine derivatives substituted with thiadiazole groups highlighted their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
A study on the synthesis of acridine-acetazolamide conjugates explored their inhibition effects on human carbonic anhydrase isoforms. These compounds were found to inhibit carbonic anhydrases in the low micromolar and nanomolar range, indicating their potential for therapeutic applications (Ulus et al., 2016).
Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and tested for their biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria strains. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).
Molecular Aggregation and Fluorescence
A comprehensive study on the fluorescence effects of thiadiazole derivatives in aqueous solutions across different pH levels. It highlighted the impact of molecular aggregation and the position of the amino group on fluorescence, providing insights into the structure-function relationship in these compounds (Matwijczuk et al., 2018).
特性
IUPAC Name |
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9(2)7-13-17-18-15(20-13)16-14(19)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPLARVCGTOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



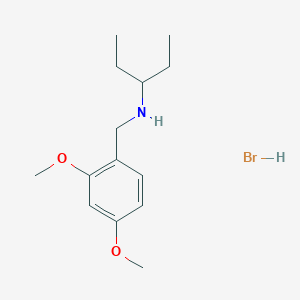
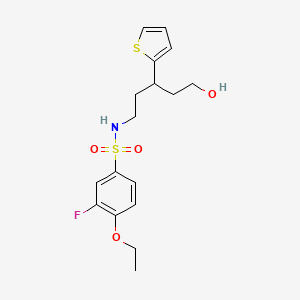
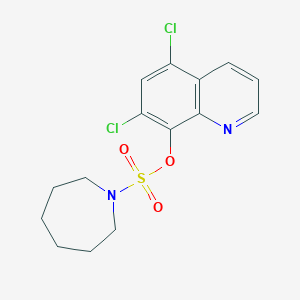
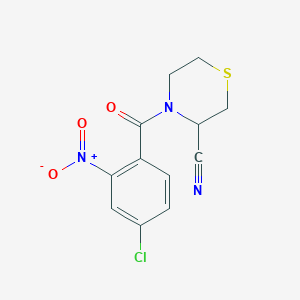
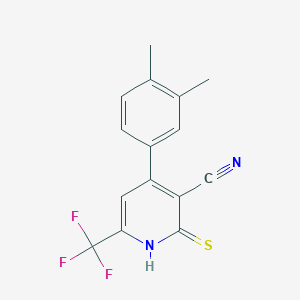
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
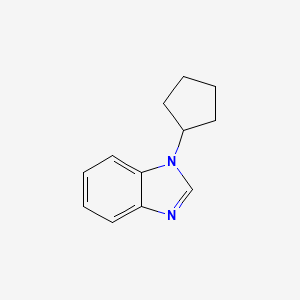


![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2497564.png)
